molecular formula C27H25Cl2N3O2S B11648781 (5Z)-5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11648781
M. Wt: 526.5 g/mol
InChI Key: PUMBLMICIWMNGQ-ZHZULCJRSA-N
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Description

The compound “(5Z)-5-{[1-(4-TERT-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a pyrrole ring, a diazinane ring, and a sulfanyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{[1-(4-TERT-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole and diazinane precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, strong acids or bases, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazinane ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its diverse functional groups.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and validation.

Industry

In industry, the compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or disrupt cellular processes by interacting with membrane proteins. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[1-(4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • **(5Z)-5-{[1-(4-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of “(5Z)-5-{[1-(4-TERT-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C27H25Cl2N3O2S

Molecular Weight

526.5 g/mol

IUPAC Name

(5Z)-5-[[1-(4-tert-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H25Cl2N3O2S/c1-15-13-17(16(2)31(15)19-11-9-18(10-12-19)27(3,4)5)14-20-24(33)30-26(35)32(25(20)34)22-8-6-7-21(28)23(22)29/h6-14H,1-5H3,(H,30,33,35)/b20-14-

InChI Key

PUMBLMICIWMNGQ-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)/C=C\3/C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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